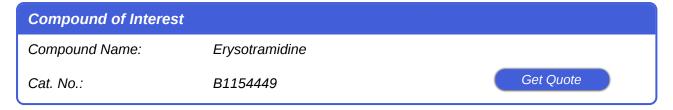


# Erysotramidine: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Erysotramidine** is a naturally occurring tetracyclic spiroamine alkaloid belonging to the extensive family of Erythrina alkaloids. These compounds, isolated from various species of the Erythrina genus, have garnered significant interest in the scientific community due to their complex molecular architecture and diverse biological activities. This technical guide provides a detailed overview of the core physicochemical properties, synthesis, and isolation of **Erysotramidine**, tailored for professionals in chemical and pharmaceutical research.

### **Core Molecular Data**

The fundamental molecular properties of **Erysotramidine** are summarized below. This data is critical for analytical characterization, spectroscopic analysis, and computational modeling.

Property	Value	Citation(s)
Molecular Formula	C19H21NO4	[1][2]
Molecular Weight	327.4 g/mol (or 327.38 g/mol )	[1][2]
IUPAC Name	(2R,13bS)-2,11,12-trimethoxy- 1,2,8,9-tetrahydroindolo[7a,1- a]isoquinolin-6-one	[1]



# Experimental Protocols Representative Total Synthesis of Erysotramidine

The total synthesis of **Erysotramidine** has been achieved through various innovative strategies. A common approach involves the construction of the core tetracyclic skeleton through key reactions such as oxidative dearomatization, domino processes, and Pictet-Spengler cyclization. The following is a representative, multi-step protocol based on published synthetic routes. Detailed, step-by-step procedures are often found in the supplementary information of the cited literature[1][2][3][4].

Workflow for the Total Synthesis of Erysotramidine



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Caption: A generalized workflow for the total synthesis of **Erysotramidine**.

#### Methodology:

- Amide Formation: Commercially available phenol and amine derivatives are coupled to form an amide precursor. This reaction is often facilitated by a coupling agent.
- First Oxidative Dearomatization: The resulting amide is treated with a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (DIB), in a suitable solvent like methanol. This step converts the phenol ring into a functionalized prochiral dienone.
- Tandem Aza-Michael-Rearomatization: The dienone intermediate undergoes a tandem aza-Michael addition and rearomatization sequence to form a key indolinone moiety.
- Second Oxidative Dearomatization: A second oxidative dearomatization is performed on another aromatic ring within the molecule, often using a more potent hypervalent iodine reagent like bis(trifluoroacetoxy)iodobenzene (PIFA).



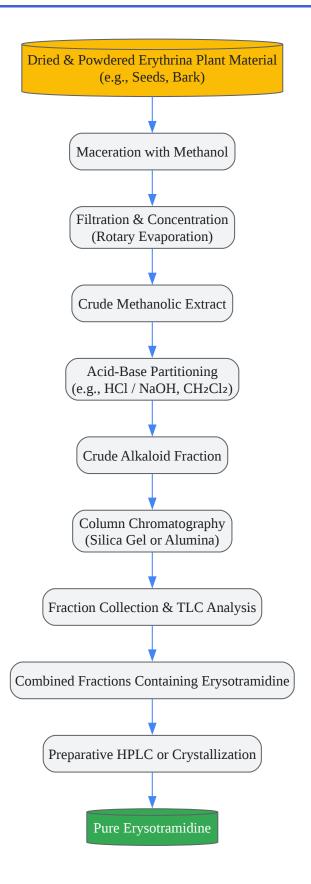
- Pictet-Spengler Cyclization: The tetracyclic core of Erysotramidine is assembled via an acid-catalyzed Pictet-Spengler reaction.
- Final Modifications: The synthesis is completed through a series of final steps, which typically include a stereoselective reduction of a ketone and any necessary etherifications to yield the final **Erysotramidine** product.

# Representative Protocol for Isolation from Natural Sources

**Erysotramidine** can be isolated from various parts of Erythrina plants, most notably the seeds and flowers. The following protocol is a generalized procedure for the extraction and purification of Erythrina alkaloids.

Workflow for the Isolation and Purification of Erysotramidine





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